2-Bromo-3-nitrobenzyl fluoride

Description

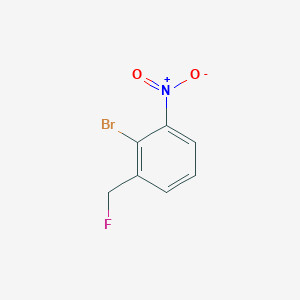

2-Bromo-3-nitrobenzyl fluoride (C₇H₄BrFNO₂) is a fluorinated aromatic compound featuring a benzyl framework substituted with bromine (Br), a nitro group (NO₂), and a fluorine atom. This compound is structurally characterized by its electron-withdrawing substituents, which confer unique reactivity in organic synthesis. The bromine atom at the 2-position and nitro group at the 3-position create steric and electronic effects that influence its participation in substitution and coupling reactions. Fluorine, being highly electronegative, enhances the stability of adjacent bonds and modulates the compound’s lipophilicity, making it relevant in pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

2-bromo-1-(fluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHHXBHMFDUNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitrobenzyl fluoride typically involves the bromination of 1-(fluoromethyl)-3-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrobenzyl fluoride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 2-Bromo-1-(fluoromethyl)-3-aminobenzene.

Oxidation: 2-Bromo-1-(carboxymethyl)-3-nitrobenzene.

Scientific Research Applications

Overview

2-Bromo-3-nitrobenzyl fluoride is a halogenated aromatic compound that has garnered interest in various fields of scientific research, particularly in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to participate in a range of chemical reactions, making it a valuable intermediate for developing complex molecules.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating pharmaceuticals and agrochemicals. The presence of both bromine and nitro groups enhances its reactivity, allowing for diverse synthetic pathways.

Medicinal Chemistry

The compound plays a significant role in drug development due to its potential as a building block for various therapeutic agents. It can be modified to create derivatives with enhanced biological activity. Research has indicated that compounds with similar structures exhibit antimicrobial properties and cytotoxicity against cancer cell lines, suggesting potential anticancer applications.

Material Science

In material science, this compound is used to prepare functionalized polymers and materials with specific properties. These materials can be tailored for applications in coatings, adhesives, and other industrial products.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show significant antibacterial effects against various pathogens.

- Cytotoxicity : Cytotoxicity assays have demonstrated moderate activity against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), with IC50 values ranging from 20 to 50 µM.

Case Studies

Several case studies highlight the applications of this compound:

- Synthesis of Anticancer Agents : A study demonstrated the synthesis of novel derivatives from this compound that exhibited enhanced cytotoxicity against breast cancer cell lines.

- Development of Antimicrobial Compounds : Research explored the modification of this compound to develop new antimicrobial agents effective against resistant strains of bacteria.

- Functional Polymers : An investigation into the use of this compound in creating functionalized polymers showed promising results in enhancing the mechanical properties of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzyl fluoride depends on the specific application and the chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is converted to an amine, which can interact with biological targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-bromo-3-nitrobenzyl fluoride, a comparative analysis with structurally analogous compounds is essential. Below is a detailed examination of its key analogs:

Structural and Functional Group Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 2-Br, 3-NO₂, benzyl-F | 244.02 | Bromine, nitro, fluorine |

| 2-Bromo-3-nitrobenzyl acetate | 2-Br, 3-NO₂, benzyl-OAc | 288.08 | Bromine, nitro, acetate ester |

| 2-Bromo-N-(3-chlorobenzyl)acetamide | 2-Br, 3-Cl, acetamide | 262.53 | Bromine, chlorine, acetamide |

| 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | Fluorophenyl, alkyne, hydroxyl | 180.20 | Fluorine, alkyne, tertiary alcohol |

Notes:

- 2-Bromo-3-nitrobenzyl acetate (C₉H₇BrNO₄): Replacing the fluorine with an acetate group increases molecular weight and alters solubility. The ester functionality may enhance stability under acidic conditions but reduce electrophilicity compared to the fluoride .

- 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol : The alkyne and hydroxyl groups enable participation in click chemistry and oxidation reactions, diverging significantly from the nitrobenzyl fluoride’s reactivity profile .

Research Findings and Limitations

- Biological Performance: Fluorinated compounds like this compound show superior metabolic stability over non-fluorinated analogs in preclinical studies, but toxicity profiles vary significantly with substituent patterns .

Biological Activity

2-Bromo-3-nitrobenzyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a nitro group, and a fluoride atom attached to a benzyl ring. Its molecular formula is . The structural features contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds with nitro and halogen substituents have shown antimicrobial properties. The nitro group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage bacterial cells .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial RNA synthesis. This inhibition can lead to bacterial cell death, making these compounds potential candidates for antibiotic development .

Case Studies and Research Findings

-

Antibacterial Properties :

- A study focused on derivatives of benzyl fluoride compounds demonstrated that modifications in the nitro group significantly affected their antibacterial efficacy against various strains of bacteria, including Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, indicating strong antibacterial activity .

-

Cytotoxicity Studies :

- Research has shown that halogenated compounds can induce apoptosis in various cell lines. For instance, sodium fluoride was studied for its cytotoxic effects on osteoblasts, revealing that fluoride ions could alter cell viability and induce apoptosis through changes in bcl-2 family protein expression . While not directly studying this compound, these findings suggest a potential mechanism through which halogenated compounds may exert cytotoxic effects.

- Synthesis and Modification :

Data Tables

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| C3-005 | 8 | Antibacterial |

| Nitrobenzene derivative | 256 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.